

"Spiro[2.3]hexane-1-carboxylic Acid physical properties"

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Compound of Interest

Compound Name: Spiro[2.3]hexane-1-carboxylic Acid

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An In-Depth Technical Guide to the Physical Properties of **Spiro[2.3]hexane-1-carboxylic Acid**

Introduction

Spiro[2.3]hexane-1-carboxylic acid is a saturated bicyclic organic compound featuring a cyclopropane ring and a cyclobutane ring sharing a single carbon atom—the spiro center. This unique structural motif imparts significant ring strain and conformational rigidity. In the fields of medicinal chemistry and drug development, such rigid scaffolds are of immense interest. They serve as valuable building blocks for creating conformationally "frozen" analogues of biologically active molecules, allowing researchers to probe specific binding conformations and enhance selectivity for pharmacological targets.^{[1][2]} For instance, derivatives of the spiro[2.3]hexane core have been explored as constrained analogues of important neurotransmitters like γ -aminobutyric acid (GABA) and L-glutamic acid.^{[2][3]} A thorough understanding of the fundamental physical and spectroscopic properties of **Spiro[2.3]hexane-1-carboxylic Acid** is therefore essential for its effective utilization in synthesis and as a molecular probe.

This guide provides a comprehensive overview of the key physicochemical and spectroscopic characteristics of **Spiro[2.3]hexane-1-carboxylic Acid**, supported by experimental data and established analytical principles. It is intended for researchers, scientists, and professionals in drug development who require a detailed technical reference for this compound.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity.

Spiro[2.3]hexane-1-carboxylic Acid is unambiguously defined by its molecular formula, CAS registry number, and structural descriptors.

Identifier	Value	Reference
CAS Number	17202-56-1	[4]
Molecular Formula	C ₇ H ₁₀ O ₂	[4][5]
Molecular Weight	126.15 g/mol	[4]
IUPAC Name	spiro[2.3]hexane-1-carboxylic acid	[4]
SMILES	<chem>C1CC2(C1)CC2C(=O)O</chem>	[6][7]
InChIKey	VVSCGNLRDCLHAN-UHFFFAOYSA-N	[4][6][7]

The spatial arrangement of atoms in **Spiro[2.3]hexane-1-carboxylic Acid** is depicted below. The spirocyclic fusion of the three- and four-membered rings creates a highly strained and three-dimensional structure.

Figure 1: 2D Structure of **Spiro[2.3]hexane-1-carboxylic Acid**

Physicochemical Properties

The physical state and behavior of a compound under various conditions are dictated by its physicochemical properties. These parameters are critical for designing experimental protocols, including reaction setups, purification methods, and formulation strategies.

Property	Value	Reference
Melting Point	41.53 °C	[6]
Boiling Point	223.35 °C	[6]
239.9 °C at 760 mmHg	[5]	
Density	1.1 g/cm ³	[6]
1.22 g/cm ³	[5]	
Water Solubility	7694.68 mg/L	[6]
Flash Point	97.92 °C	[6]
107.9 °C	[5]	
pKa (Predicted)	~4-5	[8]
XLogP3	1.4	[4]

Note on pKa: While an experimental pKa value is not readily available in the cited literature, the value for a typical aliphatic carboxylic acid is expected to be in the range of 4 to 5.[8] This acidity is a key determinant of the compound's charge state in aqueous solutions, influencing its solubility and interactions with biological systems.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides a fingerprint of a molecule's structure. For **Spiro[2.3]hexane-1-carboxylic Acid**, a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offers a definitive confirmation of its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the carboxylic acid functional group due to its distinct vibrational modes.[9] The spectrum is characterized by two prominent features: a very broad O-H stretching band and a sharp, strong C=O stretching band.[10]

- **O-H Stretch:** A hallmark of a hydrogen-bonded carboxylic acid is an extremely broad absorption band appearing between 2500 and 3300 cm^{-1} .^[9] This broadening is a direct consequence of the strong intermolecular hydrogen bonding that forms a dimeric structure in the solid or liquid state.
- **C=O Stretch:** A strong, sharp absorption peak is expected between 1710 and 1760 cm^{-1} .^[9] For a saturated, dimeric carboxylic acid like this one, the peak typically appears around 1710 cm^{-1} .^{[9][10]}
- **C-O Stretch:** The stretching vibration of the C-O single bond gives rise to a medium-intensity peak in the 1210-1320 cm^{-1} region.^[10]
- **O-H Bend:** An out-of-plane O-H bending vibration (wag) can often be observed as a broad, medium-intensity peak around 900-960 cm^{-1} .^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- **^1H NMR:**
 - **Carboxyl Proton (-COOH):** The most downfield signal is expected for the acidic proton, typically appearing as a broad singlet around 12 δ .^[9] Its chemical shift can be sensitive to concentration and the choice of solvent due to variations in hydrogen bonding.
 - **Aliphatic Protons:** The ten protons on the cyclopropane and cyclobutane rings will produce complex multiplets in the upfield region, likely between 1.0 and 2.5 δ . The constrained nature of the spirocyclic system will lead to distinct chemical shifts for axial and equatorial protons, and complex splitting patterns due to geminal and vicinal coupling.
- **^{13}C NMR:**
 - **Carbonyl Carbon (-C=O):** The carbon of the carboxyl group is expected to resonate in the downfield region, typically between 165 and 185 δ for a saturated acid.^[9]

- Spiro Carbon: The quaternary spiro carbon, being bonded to four other carbons, will appear as a singlet with a chemical shift that reflects its unique electronic environment.
- Aliphatic Carbons: The remaining five CH and CH₂ carbons of the rings will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

- Molecular Ion: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision. For C₇H₁₀O₂, the predicted monoisotopic mass is 126.06808 Da.^[7]
- Adducts: In techniques like electrospray ionization (ESI), common adducts are observed. Predicted m/z values include [M+H]⁺ at 127.07536, [M+Na]⁺ at 149.05730, and [M-H]⁻ at 125.06080.^[7]
- Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a mass of 45 Da) via alpha-cleavage. Other fragmentations would involve the cleavage of the strained cyclobutane and cyclopropane rings.

Standardized Protocol for Physicochemical Characterization

To ensure data integrity and reproducibility, a multi-technique approach is essential for the characterization of a research compound like **Spiro[2.3]hexane-1-carboxylic Acid**. The following workflow outlines a self-validating system where each analytical method provides orthogonal data to confirm the structure and purity.

Figure 2: Experimental workflow for compound characterization.

Step-by-Step Methodology

- Sample Preparation:

- Ensure the sample is dry and free of residual solvents. For NMR analysis, accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; CDCl_3 is standard, but DMSO-d_6 may be preferred to ensure the acidic proton is clearly observed.
- Infrared (IR) Spectroscopy:
 - Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity and minimal sample preparation.
 - Procedure: Place a small amount of the solid sample directly on the ATR crystal. Acquire the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Validation: Confirm the presence of the broad O-H stretch ($\sim 2500\text{-}3300\text{ cm}^{-1}$) and the strong C=O stretch ($\sim 1710\text{ cm}^{-1}$). The absence of significant impurities (e.g., no broad -OH from water around 3400 cm^{-1}) contributes to purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for sufficient resolution of the complex aliphatic signals.
 - Experiments:
 - ^1H NMR: Acquire a standard proton spectrum. Integrate all signals to verify the proton count matches the expected 10 aliphatic protons and 1 acidic proton.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Confirm the presence of 7 distinct carbon signals, including the downfield carboxyl carbon.
 - Validation: The combination of ^1H and ^{13}C NMR should account for every atom in the molecule's core structure. The chemical shifts must be consistent with a saturated spirocyclic carboxylic acid.
- High-Resolution Mass Spectrometry (HRMS):
 - Technique: Use ESI coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).

- Procedure: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Infuse the sample into the mass spectrometer.
- Validation: The measured mass of the molecular ion (or its common adducts) must match the theoretical exact mass for $C_7H_{10}O_2$ within a narrow tolerance (typically < 5 ppm). This provides unequivocal confirmation of the molecular formula.

Conclusion

Spiro[2.3]hexane-1-carboxylic Acid is a structurally unique and chemically significant molecule. Its key physical properties—a low melting point of 41.53 °C, a high boiling point of approximately 223-240 °C, and moderate water solubility—define its handling and application in a laboratory setting.[5][6] The spectroscopic profile is dominated by the characteristic signatures of the carboxylic acid group, including a broad O-H stretch in the IR spectrum and a downfield proton signal near 12 δ in the 1H NMR spectrum.[9] The rigid, strained spirocyclic core presents a distinct fingerprint in the aliphatic region of NMR spectra. A systematic characterization workflow employing orthogonal analytical techniques is crucial for verifying the identity and purity of this compound, ensuring its reliable use as a valuable building block in the synthesis of novel, conformationally constrained molecules for research and development.

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